molecular formula C8H11BrN2O2 B2823315 2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1781754-24-2

2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2823315
CAS No.: 1781754-24-2
M. Wt: 247.092
InChI Key: OOVNULMNWBTCGG-UHFFFAOYSA-N
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Description

2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid is an organic compound with a unique structure that includes a bromine atom and an ethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-bromo-3-ethylpyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups in the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-ethylpyrazol-1-yl)propanoic acid
  • 2-(4-Fluoro-3-ethylpyrazol-1-yl)propanoic acid
  • 2-(4-Methyl-3-ethylpyrazol-1-yl)propanoic acid

Uniqueness

2-(4-bromo-3-ethyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.

Properties

IUPAC Name

2-(4-bromo-3-ethylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-7-6(9)4-11(10-7)5(2)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVNULMNWBTCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1Br)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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